硬脂酸钙

概述

描述

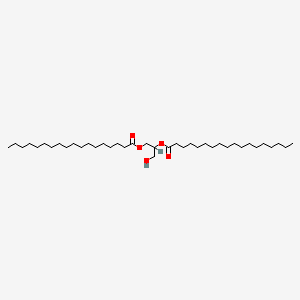

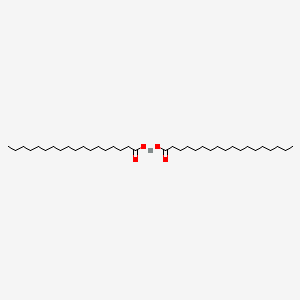

Calcium stearate is the calcium salt of stearic acid derived from animal fats & oils or vegetable oils. It has the chemical formula Ca(C18H35O2)2 . It is a synthetic ingredient that can be used as an anti-caking agent, release agent, lubricant, binder, emulsifier, and thickener in food . It is also a waxy material with low solubility in water .

Synthesis Analysis

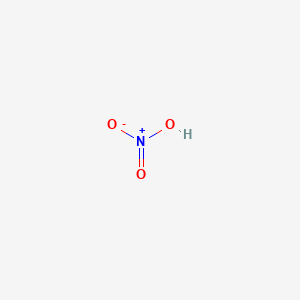

Calcium stearate is produced by heating stearic acid and calcium oxide . The process involves adding stearic acid, calcium hydroxide, zinc oxide, and distilled water into a reaction kettle and uniformly stirring . The reaction kettle is heated to 90°C while starting a vacuum system . The reaction ends when continuous three-time detection results show that the content of calcium hydroxide is zero and the content of the free acids is smaller than 0.5% .Molecular Structure Analysis

The molecular formula of calcium stearate is C36H70CaO4 . It has an average mass of 607.017 Da and a monoisotopic mass of 606.489990 Da .Chemical Reactions Analysis

Calcium stearate is produced by heating stearic acid and calcium oxide . It is also the main component of soap scum, a white solid that forms when soap is mixed with hard water . The rate of solid-phase synthesis of calcium stearate is an order of magnitude greater than the reaction rate in the liquid phase .Physical And Chemical Properties Analysis

Calcium stearate is a white, waxy powder . It is insoluble in water, ethanol, and ether but soluble in hot pyridine and oils . It is generally considered non-toxic .科学研究应用

在聚合物中的应用

硬脂酸钙广泛用于聚合物的生产、加工和改性。它用作聚氯乙烯的热稳定剂和润滑剂,并作为聚丙烯的 β 晶型成核剂和卤素吸收剂。此外,它在卤化丁基橡胶中用作稳定剂和固化速率抑制剂,并在其生产中用作分散剂和润滑剂 (许洪德,2013)。

在混凝土中的影响

研究探索了硬脂酸钙对混凝土收缩行为和力学性能的影响。硬脂酸钙已显示出影响混凝土的干燥收缩和抗压强度,表明其有可能针对特定应用修改混凝土性能 (A. Maryoto 等,2020)。

在碱激发矿渣水泥中的作用

硬脂酸钙因其在改善碱激发矿渣水泥性能中的作用而受到研究。它影响水泥的反应过程、反应产物和微观结构特征,影响稳定性和均匀性等性能 (李青等,2019)。

碳酸钙的表面改性

硬脂酸钙用于在水性介质中对沉淀碳酸钙进行包覆,从而影响碳酸钙颗粒的表面性质和相互作用特性 (石学涛等,2010)。

对 LDPE-碳酸钙复合材料拉伸性能的影响

研究了硬脂酸钙对低密度聚乙烯 (LDPE) - 碳酸钙复合材料拉伸性能的影响。它影响 LDPE 的刚度和应力,为针对特定应用的最佳表面活性剂包覆提供了见解 (M. Osman 等,2004)。

增强混凝土微观结构

硬脂酸钙已显示出改善混凝土微观结构,影响抗压应力、渗透性和抗大孔腐蚀等性能 (A. Maryoto,2015)。

在疏水涂层中的用途

它用于疏水涂层,尤其是在镁合金基材上,影响涂层的形貌、厚度和润湿性,并增强耐腐蚀性 (张玉芬等,2016)。

在聚乙烯降解中作为促氧化剂的作用

研究了硬脂酸钙在自然和人工暴露下作为聚乙烯降解中的促氧化剂的作用,表明其对降解过程和产品性能的影响 (J. Pablos 等,2010)。

硫酸钙晶须表面的改性

探索了在高温下用硬脂酸钠处理无水硫酸钙晶须以提高其在聚合物复合材料中的相容性和分散性 (范红等,2019)。

作用机制

Target of Action

Calcium stearate, a carboxylate salt of calcium, is classified as a calcium soap . It primarily targets the surfaces it is applied to, acting as a lubricant, surfactant, and flow agent .

Mode of Action

Calcium stearate interacts with its targets by forming a thin layer on the surface. This layer reduces friction, enhances flow, and improves dispersion of pigments . In the case of plastics, it can act as an acid scavenger or neutralizer at concentrations up to 1000ppm .

Biochemical Pathways

Calcium stearate doesn’t directly participate in any specific biochemical pathways. It’s worth noting that calcium, one of its constituents, plays a vital role in various physiological processes, including signal transduction pathways .

Pharmacokinetics

As a compound, calcium stearate’s pharmacokinetics haven’t been extensively studied. Calcium, in general, is absorbed in the gut and stored in the bones . The absorption of calcium stearate might be influenced by the form it’s in and the presence of other dietary components .

Result of Action

The primary result of calcium stearate’s action is the creation of a smoother, more manageable surface. In food products, it prevents caking; in plastics, it improves flow and pigment dispersion . In the concrete industry, it’s used for efflorescence control and waterproofing .

Action Environment

Environmental factors like humidity can impact the efficacy of calcium stearate as an anti-caking agent . It’s crucial to store and handle it under recommended conditions to retain its properties . Its solubility is also affected by the environment: it’s insoluble in water and alcohol, slightly soluble in oil, and soluble in hot pyridine .

未来方向

The global calcium stearate market size reached US$ 1.1 Billion in 2022. Looking forward, the market is expected to reach US$ 1.4 Billion by 2028, exhibiting a growth rate (CAGR) of 4.3% during 2023-2028 . It is employed in diverse industries such as rubber processing, pulp and paper, food, pharmaceutical, and construction .

生化分析

Biochemical Properties

Calcium stearate is produced from stearic acid and calcium oxide. It has been used in a wide range of biochemical applications due to its stability and low toxicity . It is known to interact with several types of enzymes and proteins within the cell .

Cellular Effects

The effects of Calcium stearate on cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the cell type and the concentration of Calcium stearate.

Molecular Mechanism

At the molecular level, Calcium stearate can exert its effects through various mechanisms. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanisms often depend on the specific biochemical context within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium stearate can change over time. This includes changes in the compound’s stability, its rate of degradation, and its long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Calcium stearate can vary with different dosages in animal models. Lower doses might have different effects compared to higher doses. At high doses, Calcium stearate could potentially have toxic or adverse effects .

Metabolic Pathways

Calcium stearate is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, Calcium stearate can be transported and distributed in various ways. It can interact with certain transporters or binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of Calcium stearate can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

calcium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZGTCYPCWQAJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4.Ca, C36H70CaO4 | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027419 | |

| Record name | Calcium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, White powder; [Sax], WHITE POWDER. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER, Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine, Solubility in water, g/100ml at 15 °C: 0.004 | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12, 1.12 g/cm³ | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALLINE POWDER, Granular, fatty powder, FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER | |

CAS RN |

1592-23-0, 66071-81-6, 8000-75-7 | |

| Record name | Calcium stearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, tallow, hydrogenated, calcium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066071816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, tallow, hydrogenated, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium stearate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776XM7047L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point equals 217 ° F, 179 °C | |

| Record name | Calcium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

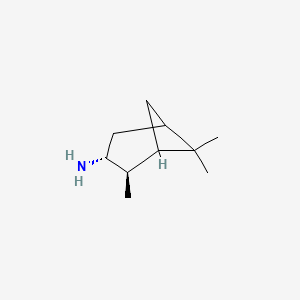

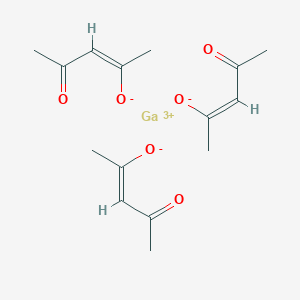

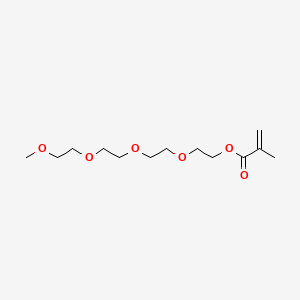

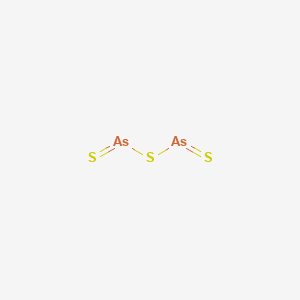

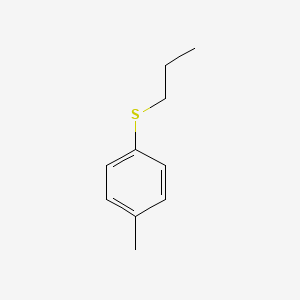

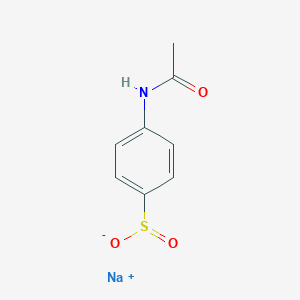

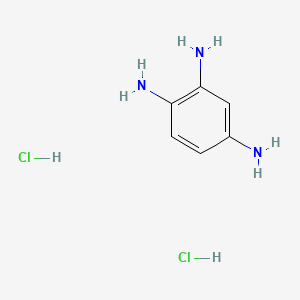

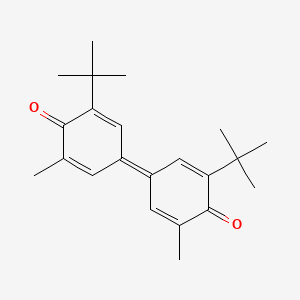

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。